1-(3,3-Difluoroazetidin-1-yl)-2-(methylamino)ethan-1-one
Overview
Description
1-(3,3-Difluoroazetidin-1-yl)-2-(methylamino)ethan-1-one, also known as DFAE or 3,3-difluoroazetidin-1-yl-2-methylaminoethanone, is a versatile and important compound used in a variety of scientific research applications. It is a small molecule with a molecular weight of 188.16 g/mol and a molecular formula of C4H7F2NO2. DFAE is a highly polar compound with a high boiling point of 272°C and a melting point of 122°C. It has a low vapor pressure and is soluble in water and other organic solvents.
Scientific Research Applications
Synthesis and Characterization
Development of Dihydropyrimidinone Derivatives : A study reported the synthesis of novel dihydropyrimidinone derivatives containing piperazine or morpholine moiety through a Biginelli reaction. This efficient method yields compounds that could be valuable in various chemical and pharmaceutical applications (M. A. Bhat et al., 2018).
Creation of Azetidinone Compounds : Research demonstrated the synthesis of N-protected 3,3-difluoroazetidin-2-ones, showcasing methods for creating these structures, which are crucial intermediates for further chemical transformations (S. Lacroix et al., 2003).
Biological Activity Evaluation
Antifungal and Antimicrobial Activities : Several studies have evaluated the biological activities of derivatives, including the synthesis of compounds with potential as antifungal agents and their effectiveness against various microorganisms. For instance, compounds with difluoro(heteroaryl)methyl moiety exhibited significant antifungal activities, suggesting their utility in developing new antifungal therapies (H. Eto et al., 2000).
Anti-inflammatory Properties : Compounds synthesized from azetidinones were tested for their anti-inflammatory activity, indicating the potential of these derivatives in creating new anti-inflammatory drugs (R. Kalsi et al., 1990).
properties
IUPAC Name |
1-(3,3-difluoroazetidin-1-yl)-2-(methylamino)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2N2O/c1-9-2-5(11)10-3-6(7,8)4-10/h9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJRYWMDPFBNJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CC(C1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Difluoroazetidin-1-yl)-2-(methylamino)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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